
3-(3,4-Methylenedioxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Methylenedioxyphenyl)phenol, or 3,4-MDPP, is a compound that has been the subject of much research in recent years due to its potential applications in a variety of fields. 3,4-MDPP is a phenolic compound with a benzene ring and a methylenedioxy group, and it is structurally related to several other compounds, including 3,4-methylenedioxyphenol (MDP) and 3,4-methylenedioxyphenethylamine (MDMA). This compound has been studied for its potential applications in the fields of medicine, biotechnology, and chemistry.
Applications De Recherche Scientifique
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential as an antifungal and antiviral agent. In the field of biotechnology, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a reagent for the synthesis of other compounds. In the field of chemistry, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P inhibits the growth of fungi and viruses by disrupting their cell membranes. It is also believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P are not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been shown to have potential neuroprotective effects, as well as potential anti-anxiety and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments include its availability, its relatively low cost, and its relatively low toxicity. The main limitation of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments is that its mechanism of action is not completely understood, and its effects on living organisms are still under investigation.
Orientations Futures
In the future, research on 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P could focus on further elucidating its mechanism of action, as well as on exploring its potential applications in medicine and biotechnology. Additionally, research could focus on investigating the biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P, as well as on developing new methods of synthesizing this compound. Finally, research could focus on developing new methods of utilizing 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in laboratory experiments, as well as on identifying new potential uses for this compound.
Méthodes De Synthèse
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P can be synthesized in a variety of ways, including the Bischler-Napieralski reaction, the Knoevenagel condensation reaction, and the Mannich reaction. In the Bischler-Napieralski reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of a strong base. In the Knoevenagel condensation reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of an acid catalyst. In the Mannich reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an amine in the presence of an acid catalyst.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYTAWDXKUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

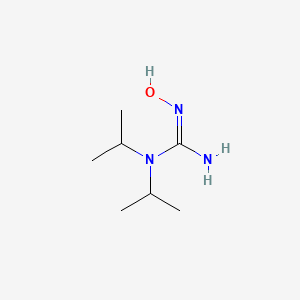


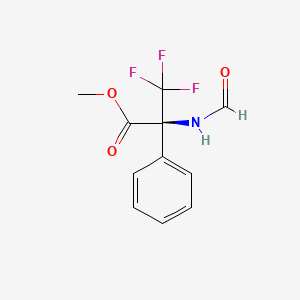
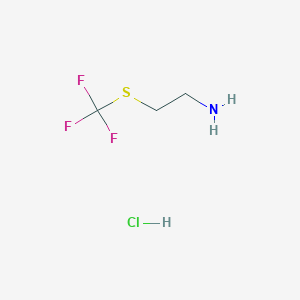
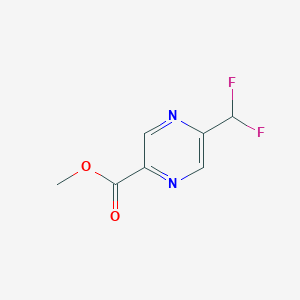
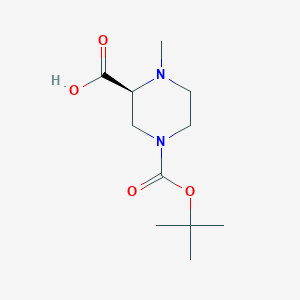

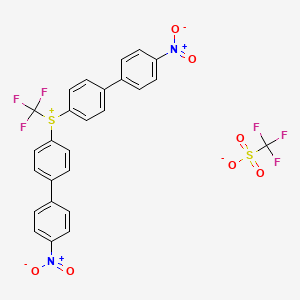
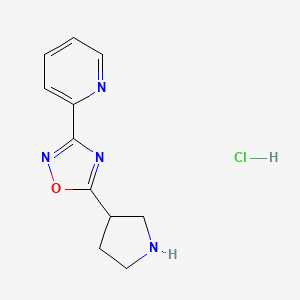
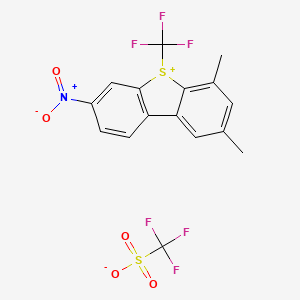
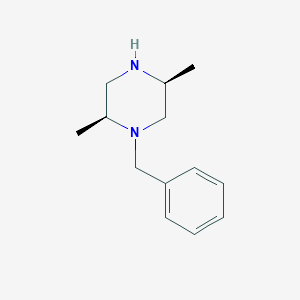
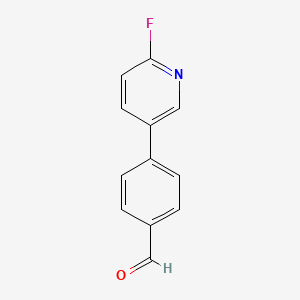
![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)